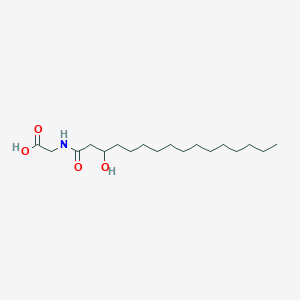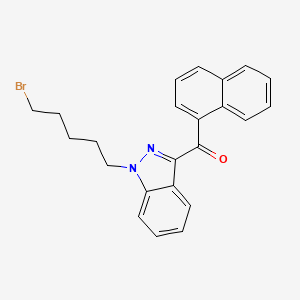
2,3,2/,3/-Tetrahydroochnaflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,2/,3/-Tetrahydroochnaflavone is a biflavonoid compound that has garnered significant interest due to its unique chemical structure and potential biological activities. This compound is isolated from the leaves of the Quintinia acutifolia plant and consists of two flavonoid units, naringenin and eriodictyol, linked through an ether bond .
Wissenschaftliche Forschungsanwendungen
2,3,2/,3/-Tetrahydroochnaflavone has several scientific research applications:
Chemistry: It serves as a model compound for studying biflavonoid synthesis and reactivity.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Industry: Although not yet industrially produced, its unique structure and biological activities make it a potential candidate for future industrial applications.
Wirkmechanismus
Target of Action
2,3,2/,3/-Tetrahydroochnaflavone is a biflavonoid, which can be isolated from the leaves of Quintinia acutifolia It has been shown to exhibit cytotoxicity against p388 murine lymphocytic leukemia cells .
Mode of Action
Its cytotoxicity against p388 murine lymphocytic leukemia cells suggests that it may interact with cellular components involved in cell proliferation and survival .
Biochemical Pathways
Given its cytotoxic effects on P388 murine lymphocytic leukemia cells, it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair .
Result of Action
The primary known result of this compound’s action is its cytotoxic effect on P388 murine lymphocytic leukemia cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2,3,2/,3/-Tetrahydroochnaflavone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit lysosomal enzyme activity, suggesting a potential anti-inflammatory effect . Additionally, this compound exhibits cytotoxicity against P388 murine lymphocytic leukemia cells, with an IC50 of 8.2 µg/mL . This interaction highlights its potential as an anticancer agent.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to enhance lymphocyte proliferation and promote natural killer (NK) cell and cytotoxic T lymphocyte (CTL) activities . Furthermore, it influences cell signaling pathways and gene expression, contributing to its immunomodulatory and anti-inflammatory effects. The compound’s impact on cellular metabolism includes its ability to inhibit lysosomal enzyme activity, which may play a role in its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It exerts its effects through enzyme inhibition, particularly lysosomal enzymes, which are crucial for its anti-inflammatory activity . Additionally, the compound’s cytotoxic effects on cancer cells are mediated by its ability to interfere with cellular processes and induce apoptosis . These interactions at the molecular level contribute to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as -20°C for several months . Its efficacy may decrease over time if not stored properly. Long-term effects on cellular function include sustained anti-inflammatory and cytotoxic activities, which are essential for its therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and immunomodulatory activities . At higher doses, it may cause toxic or adverse effects, including potential cytotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include its conversion by liver enzymes, which play a role in its bioavailability and therapeutic effects . Additionally, its impact on metabolic flux and metabolite levels contributes to its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes and distributed to various tissues, where it exerts its biological effects . Its localization and accumulation within specific tissues are influenced by its interactions with transporters and binding proteins, which are essential for its therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate cellular sites to exert its therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The first total synthesis of 2,3,2/,3/-Tetrahydroochnaflavone was achieved using 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as starting materials. The key steps in the synthesis include the formation of a diaryl ether and the cyclization of an ether-linked bichalcone to assemble the dihydroflavone structure . The Ullmann reaction is employed to form the diaryl ether linkage, followed by cyclization under specific conditions to yield the target compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The synthesis is primarily conducted in research laboratories, focusing on optimizing reaction conditions and yields for potential future industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,2/,3/-Tetrahydroochnaflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the flavonoid units can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted flavonoid compounds.
Vergleich Mit ähnlichen Verbindungen
Ochnaflavone: An asymmetric biflavone consisting of apigenin and luteolin moieties, linked through an ether bond.
Apigenin and Luteolin: Individual flavonoid units that form part of the ochnaflavone structure.
Uniqueness: 2,3,2/,3/-Tetrahydroochnaflavone is unique due to its specific ether linkage between the naringenin and eriodictyol units, which distinguishes it from other biflavonoids like ochnaflavone
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,2/,3/-Tetrahydroochnaflavone involves the condensation of 2-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde, followed by cyclization and reduction steps.", "Starting Materials": [ "2-hydroxyacetophenone", "3,4-dihydroxybenzaldehyde", "Sodium hydroxide", "Acetic acid", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde in acetic acid.", "Step 2: Add sodium hydroxide to the mixture and stir for several hours to promote condensation.", "Step 3: Acidify the mixture with hydrochloric acid to obtain the intermediate product.", "Step 4: Cyclize the intermediate product by heating it in methanol.", "Step 5: Reduce the cyclized product using sodium borohydride in ethanol to obtain 2,3,2/,3/-Tetrahydroochnaflavone." ] } | |
CAS-Nummer |
678138-59-5 |
Molekularformel |
C30H22O10 |
Aussehen |
Yellow powder |
Herkunft des Produkts |
United States |
Q1: What is 2,3,2′,3′-tetrahydroochnaflavone and where is it found?
A1: 2,3,2′,3′-Tetrahydroochnaflavone is a naturally occurring biflavonoid, meaning it consists of two flavonoid units linked together. It was first isolated from the leaves of the New Zealand tree Quintinia acutifolia, a member of the Grossulariaceae family. [] This discovery was significant because biflavonoids were previously only known from the Ochnaceae family. []
Q2: How was 2,3,2′,3′-tetrahydroochnaflavone synthesized in the lab?
A2: The first total synthesis of 2,3,2′,3′-tetrahydroochnaflavone was achieved using 4-hydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. [] The key steps in the synthesis involved a Ullmann reaction to form the diaryl ether linkage between the two flavonoid units, followed by cyclization of an ether-linked dimeric chalcone to construct the two flavone nuclei. [, ]
Q3: What is the biological activity of 2,3,2′,3′-tetrahydroochnaflavone?
A3: Research has shown that 2,3,2′,3′-tetrahydroochnaflavone exhibits in vitro anti-cancer activity. Specifically, it demonstrated significant growth inhibition against P388 murine lymphocytic leukemia cells. [] The IC50 value, a measure of potency, was determined to be 8.2 µg/mL. []
Q4: Are there any structural analogs of 2,3,2′,3′-tetrahydroochnaflavone with interesting biological activity?
A4: Yes, a related compound, 2″,3″-dihydroochnaflavone, was also isolated from Quintinia acutifolia. [, ] This compound, which differs in the saturation state of one of the flavone units, showed even more potent activity against P388 murine lymphocytic leukemia cells, with an IC50 value of 3.1 µg/mL. [] The difference in potency highlights the potential impact of structural modifications on biological activity within this class of biflavonoids.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




